molecular formula C11H13N3O4 B14790512 Methyl (5-nitropyridin-2-yl)-L-prolinate

Methyl (5-nitropyridin-2-yl)-L-prolinate

Cat. No.: B14790512
M. Wt: 251.24 g/mol
InChI Key: NDZYRKDQBWLBHP-UHFFFAOYSA-N
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Description

Methyl (5-nitropyridin-2-yl)-L-prolinate is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring and a proline ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-nitropyridin-2-yl)-L-prolinate typically involves the condensation of 5-nitropyridine-2-amine with L-proline methyl ester. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (5-nitropyridin-2-yl)-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl (5-nitropyridin-2-yl)-L-prolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-nitropyridin-2-yl)-L-prolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the proline ester moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl (5-nitropyridin-2-yl)-L-prolinate is unique due to the presence of the proline ester moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZYRKDQBWLBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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